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Compound of Interest

Compound Name: 3,5-Diphenyl-4H-1,2,4-triazole

Cat. No.: B1584550 Get Quote

An In-Depth Technical Guide on the Physicochemical Characteristics of 3,5-Diphenyl-4H-
1,2,4-triazole

Foreword
The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials

science, renowned for its diverse biological activities and robust chemical nature.[1] This guide

provides a comprehensive technical overview of 3,5-Diphenyl-4H-1,2,4-triazole, a

symmetrically substituted archetype of this important heterocyclic family. Designed for

researchers, scientists, and drug development professionals, this document synthesizes

fundamental physicochemical data with practical experimental insights, offering a foundational

understanding of this versatile compound.

Molecular Architecture and Synthesis
3,5-Diphenyl-4H-1,2,4-triazole (C₁₄H₁₁N₃) is a five-membered heterocyclic compound

featuring a central 1,2,4-triazole ring.[2] Phenyl substituents are attached at the C3 and C5

positions, and the designation "4H" signifies that a proton is located on the nitrogen atom at the

4-position, which is crucial for its hydrogen bonding capabilities and tautomeric equilibrium.

Figure 1: Chemical structure of 3,5-Diphenyl-4H-1,2,4-triazole.

Synthetic Strategy: Oxidative Cyclization
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The synthesis of 3,5-disubstituted-4H-1,2,4-triazoles is well-established. A robust and common

laboratory-scale method involves the condensation of two equivalents of a hydrazide or the

reaction of a hydrazide with a nitrile. The presented protocol details a reliable one-pot synthesis

via the oxidative cyclization of a benzaldehyde benzoylhydrazone intermediate. This approach

is favored for its operational simplicity and good yields.

Experimental Protocol: Synthesis of 3,5-Diphenyl-4H-
1,2,4-triazole
Rationale: This method first forms a stable hydrazone intermediate. Subsequent oxidative

cyclization, often catalyzed by a mild oxidizing agent, efficiently forms the thermodynamically

stable triazole ring.

Materials:

Benzhydrazide

Benzaldehyde

Ethanol (absolute)

Copper(II) acetate

Sodium benzoate

Procedure:

Hydrazone Formation: Dissolve benzhydrazide (1.0 eq) in absolute ethanol in a round-

bottom flask equipped with a magnetic stirrer. Add benzaldehyde (1.0 eq) dropwise at room

temperature. Stir the mixture for 2-3 hours. The progress is monitored by Thin Layer

Chromatography (TLC) until the starting materials are consumed, revealing a new spot for

the N'-(benzylidene)benzohydrazide intermediate.

Oxidative Cyclization: To the reaction mixture, add a catalytic amount of copper(II) acetate

(approx. 0.1 eq) and sodium benzoate (1.0 eq). The mixture is then heated to reflux for 6-8

hours. The reaction is monitored by TLC for the disappearance of the intermediate and the

appearance of the product spot.
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Isolation: Upon completion, the reaction mixture is cooled to room temperature, and then

placed in an ice bath for 30 minutes to facilitate precipitation.

Purification: The precipitated solid is collected by vacuum filtration and washed with a small

amount of cold ethanol to remove soluble impurities. The crude product is then recrystallized

from ethanol to yield pure, crystalline 3,5-Diphenyl-4H-1,2,4-triazole.

Figure 2: Experimental workflow for the synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile
The identity and purity of the synthesized compound are unequivocally confirmed through a

combination of spectroscopic methods and physical characterization.

Spectroscopic Data
Technique Characteristic Signals

¹H-NMR (DMSO-d₆)

δ ~14.0 ppm (broad singlet, 1H, N-H); δ 7.5-8.2

ppm (multiplet, 10H, Ar-H). The significant

downfield shift of the N-H proton is indicative of

its acidic nature and participation in hydrogen

bonding.[3]

¹³C-NMR (DMSO-d₆)

δ ~154 ppm (Triazole C3 and C5); δ ~126-132

ppm (Aromatic carbons). The equivalence of the

C3 and C5 signals confirms the symmetrical

nature of the molecule.[4]

FT-IR (KBr, cm⁻¹)

~3200-3000 (broad, N-H stretch); ~3100-3000

(aromatic C-H stretch); ~1610 (C=N stretch);

~1580, 1490 (aromatic C=C stretch). The

broadness of the N-H band further supports

hydrogen bonding in the solid state.

Mass Spec. (ESI+)
m/z 222.10 [M+H]⁺. The calculated

monoisotopic mass is 221.0953 Da.[2]

Crystal Structure and Morphology
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Single-crystal X-ray diffraction studies provide definitive insight into the solid-state

conformation. The central 1,2,4-triazole ring is essentially planar.[5] However, steric hindrance

between the phenyl rings and the triazole core forces the phenyl groups to be twisted out of the

plane of the central ring.[5][6] In the crystal lattice, molecules are often linked by intermolecular

N-H···N hydrogen bonds, forming chains or more complex three-dimensional networks, which

contributes to the compound's thermal stability.[7]

Core Physicochemical Properties
The physical and chemical properties of 3,5-Diphenyl-4H-1,2,4-triazole dictate its behavior in

various systems, from reaction media to biological environments.

Summary of Properties
Property Value / Description Source

Molecular Formula C₁₄H₁₁N₃ [2]

Molecular Weight 221.26 g/mol [2]

Appearance
White to off-white crystalline

solid
[8]

Melting Point 192-195 °C

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

ethanol); sparingly soluble in

non-polar solvents; very

slightly soluble in water.

[8][9]

Thermal Stability

Thermally stable up to

approximately 200 °C, after

which decomposition begins.

[1]

Solubility Profile
The compound's poor aqueous solubility is a critical factor in pharmaceutical applications. Its

solubility is governed by the large, hydrophobic phenyl groups, although the triazole ring's

nitrogen atoms can act as hydrogen bond acceptors.
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Experimental Protocol: Aqueous Solubility
Determination (Shake-Flask Method)
Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining

the water solubility of sparingly soluble compounds. It ensures that a true equilibrium between

the solid and dissolved states is achieved.

Procedure:

Preparation: An excess amount of the crystalline compound is added to a known volume of

purified water (or a relevant buffer system, e.g., PBS) in a sealed, inert flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37

°C) for at least 24 hours to ensure equilibrium is reached. A preliminary study can determine

the time to equilibrium.

Phase Separation: The suspension is allowed to stand to let solids settle. An aliquot of the

supernatant is then carefully removed and clarified by centrifugation (e.g., 10,000 rpm for 15

min) or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).

Quantification: The concentration of the dissolved compound in the clear aqueous phase is

determined using a validated analytical method, typically HPLC-UV, against a standard curve

prepared in a water-miscible organic solvent and diluted in the aqueous phase.
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Solubility Determination Workflow (OECD 105)

Start:
Excess solid in aqueous media

Agitate at Constant Temperature
(e.g., 24-48h)

Step 1

Centrifuge / Filter
(to remove solid phase)

Step 2

Analyze Supernatant
(HPLC-UV vs. Standard Curve)

Step 3

Result:
Equilibrium Solubility (mg/L)

Click to download full resolution via product page

Figure 3: Standard workflow for determining aqueous solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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